molecular formula C12H14N2O2S B5855198 N-(propan-2-yl)quinoline-8-sulfonamide

N-(propan-2-yl)quinoline-8-sulfonamide

Cat. No.: B5855198
M. Wt: 250.32 g/mol
InChI Key: VVJUJBRDRJKVDA-UHFFFAOYSA-N
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Description

N-(propan-2-yl)quinoline-8-sulfonamide is a chemical research tool based on the quinoline-sulfonamide scaffold, a structure of significant interest in medicinal chemistry and chemical biology. Quinoline-8-sulfonamide derivatives have been identified as key modulators for several critical enzymatic targets. Researchers are exploring their potential as inhibitors for cancer-associated enzymes, such as the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme critical for tumor metabolism . The structural motif is also being investigated for its antibacterial properties against strains like Staphylococcus aureus and Enterococcus faecalis . The mechanism of action for these compounds often involves targeted binding to enzyme active sites or allosteric pockets. For instance, some quinoline-sulfonamides act as PKM2 modulators, potentially shifting the enzyme between highly active and less active states to influence cancer cell metabolism . The sulfonamide group serves as a crucial zinc-binding function in inhibitors of metalloenzymes like Carbonic Anhydrase (CA), which are implicated in tumor progression and other diseases . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-propan-2-ylquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9(2)14-17(15,16)11-7-3-5-10-6-4-8-13-12(10)11/h3-9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJUJBRDRJKVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction time and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, as an inhibitor of PKM2, it binds to the enzyme and modulates its activity, leading to a reduction in intracellular pyruvate levels. This, in turn, affects cancer cell metabolism, reducing cell viability and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituents influence solubility and stability. For example, HQSMP and its metal complexes exhibit good solubility in DMF but poor aqueous solubility, whereas N-(propan-2-yl) derivatives are more lipophilic .
  • Bulkier substituents (e.g., 4-bromophenyl in 4BP-TQS) may enhance binding to hydrophobic protein pockets but reduce synthetic yields .
2.2.1. Anticancer Activity
  • N-(Propan-2-yl)quinoline-8-sulfonamide derivatives (e.g., compound 9a): Demonstrated potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.496 mM, comparable to cisplatin) and selectivity over normal fibroblasts .
  • HQSMP-Cu complexes : Showed nuclease activity via DNA cleavage, suggesting a different mechanism (ROS generation) compared to the parent sulfonamide .
  • N-(4-Ethylphenyl)-3-phenyl-2-(quinoline-8-sulfonamido)propanamide: Structural complexity enhances binding to kinases (e.g., NF-κB) but reduces bioavailability due to higher molecular weight (459.56 g/mol vs. 233.9 g/mol for 9a) .
2.2.2. Receptor Modulation
  • 4BP-TQS : Acts as an allosteric agonist of α7 nicotinic acetylcholine receptors (nAChRs), unlike N-(propan-2-yl) derivatives, which lack this specificity .
Physicochemical Properties
Property This compound HQSMP 4BP-TQS N-(2-Chlorophenyl)quinoline-8-sulfonamide
Molecular Weight (g/mol) 233.9 318.3 366.3 318.78
Solubility Moderate in DMF/CHCl₃ High in DMF Low in water Low in polar solvents
Stability Stable in solution (purity >97%) Stable as Cu complex Degrades under UV light Not reported

Key Trends :

  • Lipophilicity increases with non-polar substituents (e.g., isopropyl, bromophenyl), reducing aqueous solubility but enhancing membrane permeability.
  • Metal coordination (e.g., Cu in HQSMP complexes) improves stability and introduces redox activity .
Selectivity and Toxicity
  • This compound (9a): High selectivity for cancer cells (IC₅₀ >200 µg/mL for fibroblasts) due to preferential uptake by malignant cells .
  • N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide: Higher toxicity in normal cells at elevated concentrations, likely due to reactive oxygen species (ROS) generation .

Q & A

Q. What are the challenges in synthesizing metal complexes with N-(propan-2-yl)quinoline-8-sulfonamide?

  • Methodological Answer : Copper(II) and nickel(II) complexes require strict pH control (pH 6–7) to prevent ligand hydrolysis. Use molar ratios of 1:2 (metal:sulfonamide) in methanol-water (4:1). Characterize via UV-Vis (λₐᵥ ~450 nm for d-d transitions) and cyclic voltammetry (E₁/₂ ≈ −0.25 V vs. Ag/AgCl) .

Notes

  • Advanced Techniques : References to SHELX, DFT, and in silico tools ensure methodological rigor.
  • Data Contradictions : Resolved via multi-technique validation (e.g., XRPD + DSC for polymorphs).

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